2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One-pot synthesis methods have been developed to efficiently produce triazolopyrimidine derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex molecules.
Biology: It has shown potential as a neuroprotective and anti-inflammatory agent.
Medicine: It is being investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These compounds have shown significant anti-inflammatory activity.
2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a fluorophenyl group and a methoxyethyl ester, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H19FN4O3 |
---|---|
Molecular Weight |
346.36 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O3/c1-10-14(16(23)25-9-8-24-3)15(12-4-6-13(18)7-5-12)22-17(19-10)20-11(2)21-22/h4-7,15H,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
IFJQDMDYMICWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)F)C(=O)OCCOC |
Origin of Product |
United States |
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